

Orelabrutinib with lenalidomide and immunochemotherapy PCNSL

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Compound Focus: Orelabrutinib

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Clinical Efficacy Data

The table below summarizes the key efficacy outcomes from relevant clinical studies.

Study Type & Population	Regimen (Abbreviation)	Sample Size	ORR (%)	CR Rate (%)	Median PFS	Reference
Retrospective; r/r PCNSL	Rituximab + HD-MTX + Temozolomide + Orelabrutinib + Lenalidomide (RMT+O/L)	15	86.7	73.3	Not reported	[1] [2]
Retrospective; r/r CNSL	Orelabrutinib + HD-MTX + Temozolomide + Dexamethasone (Ore-MTD)	11	89.2 (for cohort)	51.4 (for cohort)	5.0 months (Ore-MTD)	[3]

Study Type & Population	Regimen (Abbreviation)	Sample Size	ORR (%)	CR Rate (%)	Median PFS	Reference
Retrospective; r/r CNSL	Orelabrutinib + HD-MTX + Ifosfamide + Etoposide + Dexamethasone (Ore-MIED)	26	89.2 (for cohort)	51.4 (for cohort)	13.0 months (Ore-MIED)	[3]
Prospective Phase II; Newly Diagnosed PCNSL	Rituximab + HD-MTX + Orelabrutinib (R-MO)	37	97.1 (Best ORR)	94.1 (Best CR)	Not Reached (1-yr PFS: 83.6%)	[4]

Detailed Experimental Protocol (Based on RMT+O/L Regimen)

This protocol is synthesized from a retrospective case series investigating the combination therapy in r/r PCNSL [1] [2].

Patient Selection

- **Inclusion Criteria:**
 - Adult patients (≥ 18 years) with histologically confirmed r/r PCNSL.
 - Relapsed disease: recurrence after achieving complete response (CR) to prior therapy.
 - Refractory disease: failure to achieve at least partial response after first-line therapy, relapse within 6 months of completing therapy, or two or more relapses.
 - Adequate bone marrow, renal, and hepatic function.
- **Exclusion Criteria:**
 - Presence of immunodeficiency, unstable systemic disease, or active infection.
 - Pregnancy or lactation.

Treatment Regimen & Dosing

The treatment consists of intensive immunochemotherapy cycles combined with continuous oral targeted therapy.

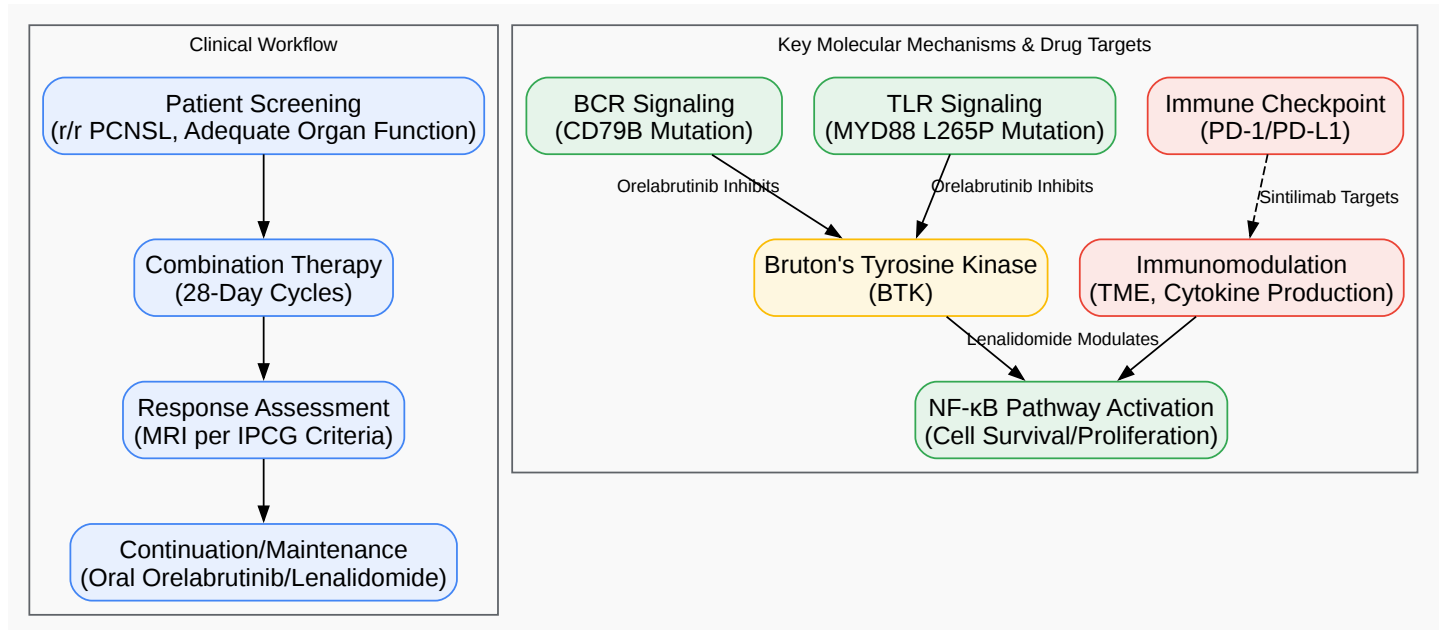
- **Cycle Structure:** 28-day cycles.
- **Rituximab:** 375 mg/m², intravenous (IV) infusion, **Day 1** [1] [2].
- **High-Dose Methotrexate (HD-MTX):** 3.5 g/m², IV over a 4-hour infusion, **Day 2** [1] [2].
 - **Leucovorin Rescue:** Begin 24 hours after MTX initiation. Administer 50 mg intramuscularly every 6 hours until serum MTX concentration falls below 0.05 µmol/L [1].
- **Temozolomide:** 150 mg/m², orally, once daily on **Days 4-8** [1] [2].
- **Orelabrutinib:** 150 mg, orally, once daily. Continue daily throughout treatment cycles until disease progression or unacceptable toxicity [1] [2].
- **Lenalidomide:** 25 mg, orally, once daily on **Days 1-21** of each cycle. Administered along with prednisone (10 mg once per week) [1] [2].

Response Assessment & Monitoring

- **Primary Method:** Gadolinium-enhanced brain MRI.
- **Assessment Schedule:** Perform MRI every cycle during induction. Once CR is achieved, the interval can be extended to every 3-6 cycles [1] [2].
- **Response Criteria:** Use the International PCNSL Collaborative Group (IPCG) criteria to categorize responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].
- **Ancillary Tests:**
 - **Systemic Staging:** Positron Emission Tomography-Computed Tomography (PET-CT) to rule out systemic involvement at baseline.
 - **Ophthalmic Examination:** Slit-lamp examination for patients with suspected ocular involvement.
 - **Cerebrospinal Fluid (CSF) Analysis:** Cytology and flow cytometry.
 - **Bone Marrow Biopsy:** To exclude systemic lymphoma.

Supporting Workflow and Mechanism of Action

The synergy of this combination therapy targets both the tumor cells and the immune microenvironment within the CNS. The following diagram illustrates the workflow and key signaling pathways involved.



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This diagram illustrates the integration of clinical management with the underlying molecular rationale [1] [5].

Safety and Tolerability Profile

The combination regimen has a manageable safety profile.

- **Most Common Adverse Events (AEs):** The most frequently reported AEs include transaminase elevation, neutropenia, thrombocytopenia, skin rash, and fatigue [1] [6].
- **Grade 3+ AEs:** In studies, a minority of patients (approximately 21%) experienced grade 3 or higher treatment-related AEs [6]. No grade 4 AEs or drug-related deaths were reported in the RMT+O/L series [1].
- **Management:**

- **Myelosuppression:** Monitor blood counts closely. Use prophylactic granulocyte colony-stimulating factor (G-CSF) as needed [6].
- **Hepatotoxicity:** Monitor liver function tests. Manage methotrexate toxicity with adequate hydration, urine alkalinization, and strict leucovorin rescue [1] [4].
- **Rash:** For grade 1 rash, use topical corticosteroids or oral antihistamines. For grade 2 or higher, consider treatment interruption until resolution [6].

Predictive Biomarkers and Monitoring

Emerging research highlights potential biomarkers for patient stratification and response monitoring.

- **Genomic Profiling:** Patients with mutations in the **BCR (CD79B), TLR, or NF-κB pathways** (e.g., MYD88 L265P) are more likely to respond to **orelabrutinib**-containing therapy [1] [2] [5].
- **Liquid Biopsy:** Dynamic changes in **circulating tumor DNA (ctDNA)** in blood and cerebrospinal fluid (CSF) are closely associated with tumor burden and treatment response. Sustained clearance of ctDNA correlates with durable remission [1] [2].
- **Immune Profiling:** A baseline immune profile characterized by a higher proportion of **PD-1+ CD8+ T cells**, lower CD8+ T cells, higher CD4+ T cells, and lower levels of cytokines (IL-6, IL-8, IL-10) has been associated with better treatment response in DLBCL studies [6].

Research Implications and Future Directions

- **Efficacy:** The high response rates observed in these studies position **orelabrutinib**-based combinations as a highly effective therapeutic strategy for r/r PCNSL, a condition with limited options [1] [3].
- **Novel Combinations:** The synergy between BTK inhibition, immunomodulation, and chemotherapy provides a strong rationale for exploring these regimens in frontline settings [4] and in combinations with other novel agents like PD-1 inhibitors [6].
- **Personalized Medicine:** The use of genomic and liquid biopsy data holds promise for moving towards response-adapted and biomarker-driven treatment personalization in PCNSL [1] [7].

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